4-フルオロ-2-(トリフルオロメチル)ベンジルブロミド

概要

説明

4-Fluoro-2-(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their synthesis, properties, and applications. These compounds are of interest due to their unique physical and chemical properties, which are often leveraged in pharmaceuticals, agrochemicals, and advanced materials .

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies. For instance, soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine and aromatic dianhydrides . Another study describes the synthesis of 4-[18F]fluorophenol from a benzyloxyphenyl compound, which is a versatile synthon for more complex radiopharmaceuticals . Additionally, 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene through a multi-step process including bromination and amination .

Molecular Structure Analysis

The molecular structure and reactivity of trifluoromethylated compounds have been a subject of interest. For example, trifluoromethylated benzanilides were synthesized and their crystal and molecular structures were investigated, revealing the significance of weak intermolecular interactions involving organic fluorine . The structure and conformation of 4-fluoro(trifluoromethoxy)benzene were studied using gas electron diffraction and quantum chemical calculations, demonstrating the importance of conformational analysis in understanding the properties of fluorinated compounds .

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions due to their unique reactivity. Trifluoromethyltris(dialkylamino)phosphonium bromides were used for the trifluoromethylation of benzaldehyde, showcasing the reactivity of such compounds in organic synthesis . Benzyltrifluoromethyl selenide was introduced as a reagent for electrophilic trifluoromethylselenolation, expanding the toolkit for introducing fluorinated groups into organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The papers describe various properties such as excellent thermal stability, low moisture absorption, and high hygrothermal stability of fluoro-polyimides . The role of fluorine in intermolecular interactions was also highlighted, affecting the molecular conformation and packing characteristics of trifluoromethylated benzanilides . Furthermore, the solvates of tris(4-fluorophenyl)antimony diaryloxides were prepared and their structural organization in crystals was characterized by weak intermolecular hydrogen bonds .

科学的研究の応用

フッ素化合物の合成

この化合物は、他のフッ素化合物の合成におけるビルディングブロックとして使用できます . フッ素化合物は、高い熱安定性と酸化安定性、生物活性などのユニークな特性により、医薬品、農薬、材料科学において幅広い用途があります。

アルキル化剤

他のベンジルブロミドと同様に、アルキル化剤として使用できる可能性があります . アルキル化剤は、有機合成において、分子にアルキル基を導入するために広く使用されています。

イミダゾロ[1,2-a]ピリミジン-5-オンの合成

8-アルキル化イミダゾロ[1,2-a]ピリミジン-5-オンの合成中に、アルキル化剤として使用できる可能性があります . これらの化合物は、その生物活性により注目されています。

プラズグレルの合成

プラズグレは、急性冠症候群の患者における血栓を予防するために使用される薬剤であり、この化合物を使用して合成できる可能性があります .

3-アセチル-1-(4-フルオロベンジル)-4-ヒドロキシ-1H-インドールの合成

この化合物は、薬化学的に興味深い化合物である3-アセチル-1-(4-フルオロベンジル)-4-ヒドロキシ-1H-インドールの調製に使用できる可能性があります .

1-(4-フルオロベンジル)-5-(ピロリジン-1-スルホニル)イサチンの合成

また、薬化学的に興味深い別の化合物である1-(4-フルオロベンジル)-5-(ピロリジン-1-スルホニル)イサチンの調製にも使用できる可能性があります .

Safety and Hazards

4-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

4-Fluoro-2-(trifluoromethyl)benzyl bromide, also known as 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, is an organic fluorinated building block Safety data sheets indicate that it may have a specific target organ toxicity on the respiratory system .

Mode of Action

It is known to be a useful building block in the synthesis of various organic compounds . The bromide group (-Br) attached to the benzyl carbon makes it a good leaving group, allowing it to participate in nucleophilic substitution reactions.

Biochemical Pathways

As a building block, it can be incorporated into various organic compounds, potentially affecting a wide range of biochemical pathways depending on the final compound it is used to synthesize .

Result of Action

Safety data sheets indicate that it can cause burns of eyes, skin, and mucous membranes . It may also cause symptoms like headache, dizziness, tiredness, nausea, and vomiting when inhaled in high concentrations .

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place to maintain its stability . It is also recommended to handle this compound only outdoors or in a well-ventilated area to minimize exposure .

生化学分析

Biochemical Properties

4-Fluoro-2-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions due to its reactivity at the benzylic position. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution and free radical bromination reactions . The compound’s ability to form stable intermediates makes it a versatile reagent in synthetic chemistry, facilitating the formation of complex molecules.

Cellular Effects

The effects of 4-Fluoro-2-(trifluoromethyl)benzyl bromide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in transcriptional activity and metabolic flux, impacting overall cell health and function .

Molecular Mechanism

At the molecular level, 4-Fluoro-2-(trifluoromethyl)benzyl bromide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, leading to changes in enzyme activity and gene expression . The compound’s ability to participate in free radical reactions further enhances its reactivity and utility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-2-(trifluoromethyl)benzyl bromide change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as tissue damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for optimizing its use in research and therapeutic applications.

Metabolic Pathways

4-Fluoro-2-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s reactivity at the benzylic position allows it to participate in diverse biochemical reactions, contributing to its versatility in synthetic chemistry .

Transport and Distribution

Within cells and tissues, 4-Fluoro-2-(trifluoromethyl)benzyl bromide is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Fluoro-2-(trifluoromethyl)benzyl bromide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action .

特性

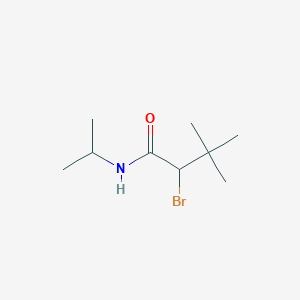

IUPAC Name |

1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNOONULDANZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372156 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206860-48-2 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)